molecular formula C34H32N2O3 B11031782 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031782
M. Wt: 516.6 g/mol
InChI Key: ZVDHUGHQUGADCG-UHFFFAOYSA-N
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Description

8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones.

    Introduction of the ethoxy group: This step involves the ethylation of the hydroxyl group using ethyl iodide in the presence of a base like potassium carbonate.

    Functionalization of the pyrrole ring:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with DNA: Causing changes in gene expression and cellular functions.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group and the specific arrangement of functional groups in This compound confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C34H32N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

3-(4-benzoyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C34H32N2O3/c1-6-39-24-17-25-20(2)19-34(4,5)36-31(25)26(18-24)28(33(36)38)29-27(32(37)23-15-11-8-12-16-23)21(3)35-30(29)22-13-9-7-10-14-22/h7-19,28,35H,6H2,1-5H3

InChI Key

ZVDHUGHQUGADCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2C4=C(NC(=C4C(=O)C5=CC=CC=C5)C)C6=CC=CC=C6)(C)C)C

Origin of Product

United States

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